molecular formula C20H16FN3S B3403229 2-(4-Fluorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1105239-74-4

2-(4-Fluorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine

Cat. No.: B3403229
CAS No.: 1105239-74-4
M. Wt: 349.4
InChI Key: SCBQFWUQTYIGDW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-fluorophenyl group at position 2 and a (3-methylbenzyl)thio moiety at position 4. This structure combines a fluorine atom—known to enhance metabolic stability and bioavailability—with a sulfur-containing substituent, which may influence lipophilicity and binding interactions.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-[(3-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3S/c1-14-3-2-4-15(11-14)13-25-20-19-12-18(23-24(19)10-9-22-20)16-5-7-17(21)8-6-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBQFWUQTYIGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Fluorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrazine class. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities, including anticancer properties. The following sections will delve into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H16_{16}FN3_{3}S with a molecular weight of approximately 349.4 g/mol. The compound features a pyrazolo[1,5-a]pyrazine core, a fluorophenyl group, and a thioether linkage with a 3-methylbenzyl substituent. Its structure can be represented as follows:

C16H16FN3S\text{C}_{16}\text{H}_{16}\text{FN}_3\text{S}

Synthesis

The synthesis of this compound typically involves multiple steps including cyclization reactions that yield the pyrazolo structure. The choice of reagents and reaction conditions significantly influences the yield and purity of the final product. Common synthetic routes include:

  • Formation of the Pyrazolo Core : Utilizing appropriate precursors to construct the pyrazolo framework.
  • Substitution Reactions : Introducing the fluorophenyl and thioether groups through nucleophilic substitution.

The biological activity of this compound is believed to stem from its interactions with specific biological targets such as enzymes or receptors. These interactions may modulate various signaling pathways, leading to therapeutic effects. Notably, compounds within this class have shown promise in inhibiting cancer cell proliferation.

Anticancer Activity

Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer activity. For instance, studies have demonstrated that similar compounds can induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231). The MTT assay results from related studies suggest that these compounds can outperform traditional chemotherapeutics like cisplatin in cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells .

Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerPyrazolo derivativesInduced apoptosis in breast cancer cells
Enzyme InhibitionThioether-containing compoundsInhibition of specific enzymes linked to cancer
AntimicrobialVarious pyrazole derivativesModerate antibacterial effects

Case Studies

  • Study on Anticancer Properties : A study focused on the anticancer activity of pyrazolo derivatives found that certain compounds significantly increased apoptosis markers (caspase 9, caspase 8, and caspase 3/7) in breast cancer cell lines . This suggests that this compound may share similar mechanisms.
  • Inhibition Studies : Another research effort evaluated the enzyme inhibition potential of pyrazole derivatives against dihydroorotate dehydrogenase (DHODH), revealing promising results for immunosuppressive applications . While specific data on our compound is limited, it highlights the potential for similar mechanisms at play.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

The pyrazolo[1,5-a]pyrazine scaffold distinguishes this compound from related heterocycles:

  • Pyrazolo[1,5-a]pyrimidines : Found in PI3Kδ inhibitors (e.g., compound 9 in ), these exhibit a pyrimidine ring instead of pyrazine, altering electronic properties and target selectivity .
  • Triazolo[4,3-a]pyrazines: Compounds like 8-(2-fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine () feature an additional triazole ring, enhancing rigidity and receptor binding .
Table 1: Core Structure Comparison
Compound Core Structure Key Substituents Biological Activity (Inferred)
Target Compound Pyrazolo[1,5-a]pyrazine 2-(4-Fluorophenyl), 4-[(3-methylbenzyl)thio] Kinase inhibition (speculative)
4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine () Pyrazolo[1,5-a]pyrazine 2-(4-Methoxyphenyl), 4-[(3-fluorobenzyl)thio] Unknown (structural analog)
PI3Kδ Inhibitor (Compound 9 , ) Pyrazolo[1,5-a]pyrimidine 7-Morpholinyl, 4-fluorophenylmethylpiperazine PI3Kδ inhibition (IC50 = 8.2 nM)
8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine () Triazolo[4,3-a]pyrazine 2-Fluoro-4-nitrophenoxy Intermediate for bioactive compounds

Substituent Effects

  • Fluorine vs. Methoxy Groups : The 4-fluorophenyl group in the target compound (electron-withdrawing) contrasts with the 4-methoxyphenyl group in (electron-donating), impacting electronic distribution and solubility .
  • Thioether vs.

Key Research Findings and Implications

Fluorine’s Role : Fluorination at the 4-position (common in , and 5) improves metabolic stability, a likely advantage for the target compound .

Thioether Impact : The sulfur atom in the thioether group may enhance binding to cysteine residues in enzyme active sites, a feature absent in oxygen- or nitrogen-linked analogs .

Core Flexibility : Pyrazolo[1,5-a]pyrazine derivatives balance rigidity and synthetic accessibility, making them versatile scaffolds for drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine
Reactant of Route 2
2-(4-Fluorophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine

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